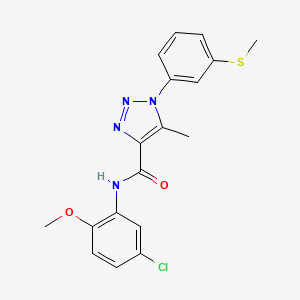![molecular formula C17H21N3O2S B2727783 1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole CAS No. 1436374-34-3](/img/structure/B2727783.png)
1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms . It also contains a sulfonyl group attached to a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also has a phenylethenyl group, which is a type of aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrazole and pyrrolidine rings would introduce some rigidity into the structure, while the phenylethenyl group could allow for some degree of rotation and flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyrazole ring, for example, can participate in various reactions such as N-arylation . The sulfonyl group could potentially be reduced or eliminated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar sulfonyl group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Evaluation of Cyclooxygenase-2 Inhibitors
Researchers have synthesized a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, aiming to identify potent and selective inhibitors of cyclooxygenase-2 (COX-2). This endeavor led to the discovery of celecoxib, a drug currently in phase III clinical trials for treating rheumatoid arthritis and osteoarthritis. The study demonstrates the compound's relevance in medicinal chemistry as a precursor or structural motif for developing anti-inflammatory drugs (Penning et al., 1997).
Development of Heterocyclic Sulfonamides and Sulfonyl Fluorides
Another study explores the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This research showcases a parallel medicinal chemistry protocol to synthesize pyrazole-4-sulfonamides, highlighting the versatility of sulfonamide-containing compounds in creating various heterocycles, including those related to the mentioned compound (Tucker, Chenard, & Young, 2015).
Antimicrobial Activity of Heterocycles
Further research focused on the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, revealing their potential antimicrobial activity. This study emphasizes the chemical's utility in creating compounds with significant biological applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antibacterial Evaluation of Novel Heterocyclic Compounds
Another investigation into the synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed to identify potential antibacterial agents. The study signifies the importance of sulfonamide-based heterocycles in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
1-methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-19-13-17(12-18-19)11-16-7-9-20(14-16)23(21,22)10-8-15-5-3-2-4-6-15/h2-6,8,10,12-13,16H,7,9,11,14H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBVKFPSFGUJMC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CC2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


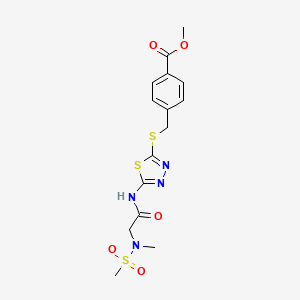
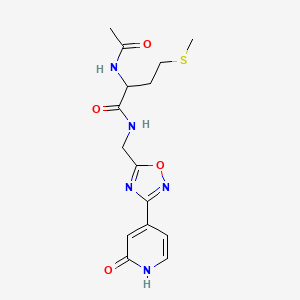

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2727706.png)
![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)
![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)
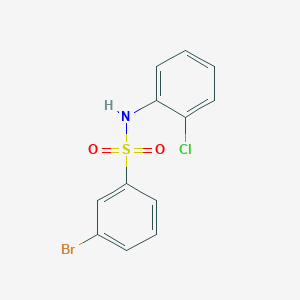
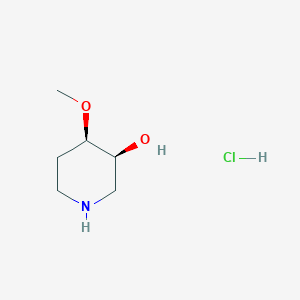
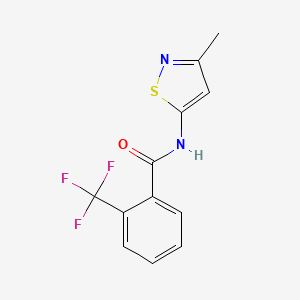
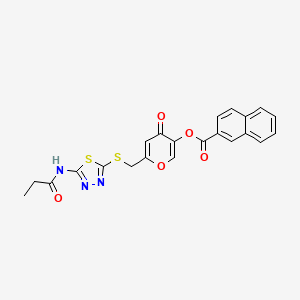
![N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2727719.png)
